
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal is a fluorinated organic compound with the molecular formula C6H11FO5 It is characterized by the presence of a fluorine atom and multiple hydroxyl groups attached to a hexanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal typically involves the introduction of a fluorine atom into a hexanal derivative. One common method is the fluorination of a suitable precursor using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination without affecting the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of environmentally benign fluorinating agents and green chemistry principles is also emphasized in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid.
Reduction: Formation of 3-fluoro-2,4,5,6-tetrahydroxyhexanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This interaction can modulate enzyme activity and influence biochemical pathways. The hydroxyl groups also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-2,4,5,6-tetrahydroxyhexanoic acid
- 3-fluoro-2,4,5,6-tetrahydroxyhexanol
- 2,4,5,6-tetrahydroxyhexanal
Uniqueness
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal is unique due to the presence of a fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. The combination of fluorine and multiple hydroxyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C6H11FO5 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
3-fluoro-2,4,5,6-tetrahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H11FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/i1+1 |
Clave InChI |
RMHCJIQOFXULDL-OUBTZVSYSA-N |
SMILES isomérico |
C(C(C(C(C([13CH]=O)O)F)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


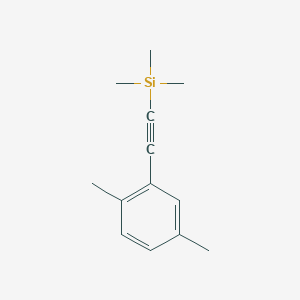
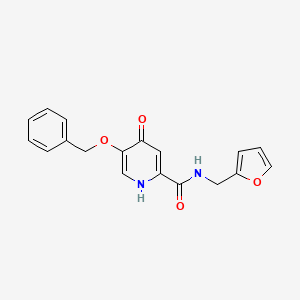
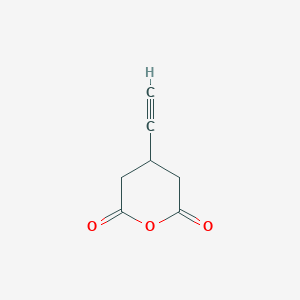
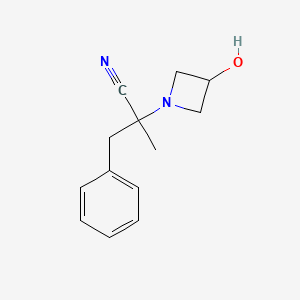
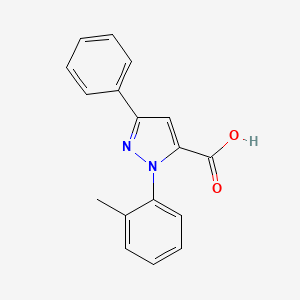
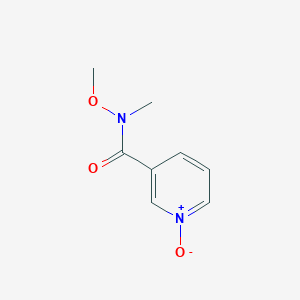
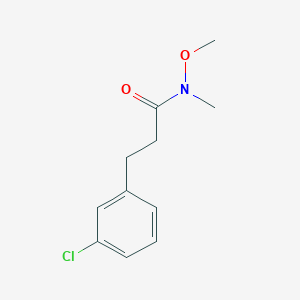
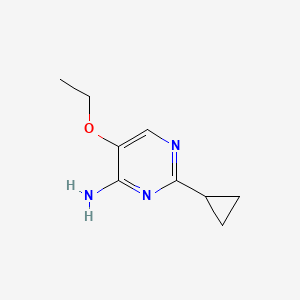

![7,7-dimethyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14869552.png)

![2-(5-Bromothiophen-2-yl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B14869562.png)
![hexahydrofuro[3,4-f][1,4]oxazepin-3(2H)-one](/img/structure/B14869583.png)

